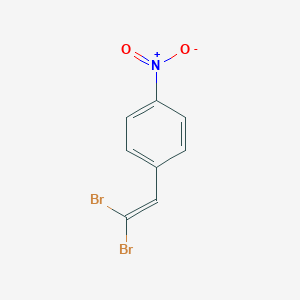
1-(2,2-DIBROMOETHENYL)-4-NITROBENZENE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-DIBROMOETHENYL)-4-NITROBENZENE is an organic compound characterized by the presence of nitro and dibromo substituents on a styrene backbone
准备方法
Synthetic Routes and Reaction Conditions
1-(2,2-DIBROMOETHENYL)-4-NITROBENZENE can be synthesized through several methods. One common approach involves the bromination of 4-nitrostyrene. The reaction typically uses bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of 4-nitro-beta,beta-dibromostyrene may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反应分析
Types of Reactions
1-(2,2-DIBROMOETHENYL)-4-NITROBENZENE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogen gas with a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atoms.
Reduction: 4-Amino-beta,beta-dibromostyrene.
Oxidation: Various oxidized derivatives depending on the conditions.
科学研究应用
1-(2,2-DIBROMOETHENYL)-4-NITROBENZENE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-nitro-beta,beta-dibromostyrene involves its interaction with molecular targets through its nitro and dibromo functional groups. The nitro group can participate in redox reactions, while the dibromo groups can undergo substitution reactions. These interactions can modulate biological pathways and chemical processes.
相似化合物的比较
Similar Compounds
4-Nitrostyrene: Lacks the dibromo substituents, making it less reactive in certain substitution reactions.
4-Nitro-alpha,beta-dibromostyrene: Similar structure but with different positioning of the bromine atoms, leading to different reactivity and applications.
Uniqueness
1-(2,2-DIBROMOETHENYL)-4-NITROBENZENE is unique due to the presence of both nitro and dibromo groups on the styrene backbone, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
属性
分子式 |
C8H5Br2NO2 |
|---|---|
分子量 |
306.94 g/mol |
IUPAC 名称 |
1-(2,2-dibromoethenyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H5Br2NO2/c9-8(10)5-6-1-3-7(4-2-6)11(12)13/h1-5H |
InChI 键 |
FLWBELGVSNXZJF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=C(Br)Br)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1C=C(Br)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-one](/img/structure/B242184.png)
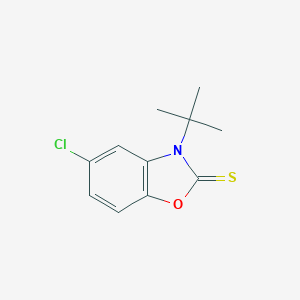
![3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline](/img/structure/B242202.png)
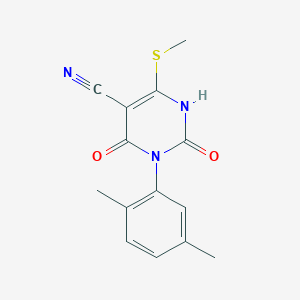
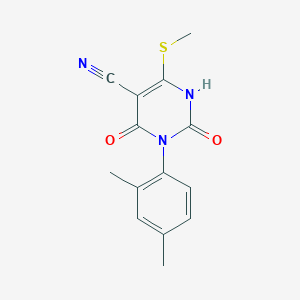
![ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B242233.png)
![(5Z)-2-(3,5-dimethylanilino)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B242236.png)

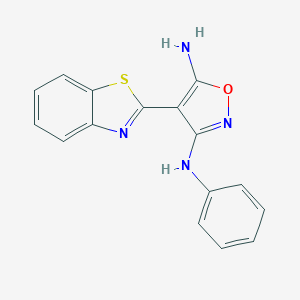
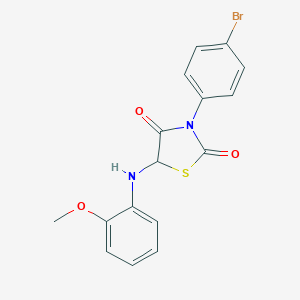
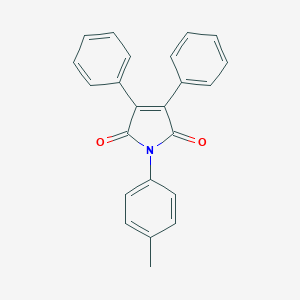
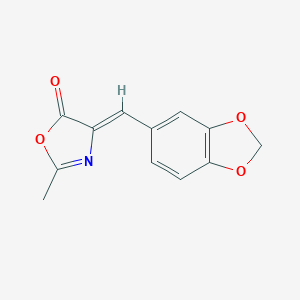
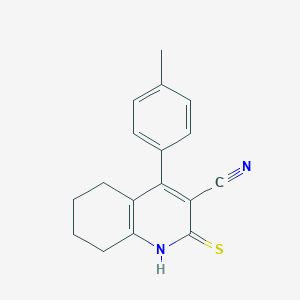
![1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B242265.png)
